molecular formula C11H15Cl2N B1487745 (4-Chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride CAS No. 1354954-63-4

(4-Chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride

Cat. No. B1487745
M. Wt: 232.15 g/mol
InChI Key: DIRIHGOVBFWJMM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl and cyclopropyl rings, the chlorine atom, and the methyl group. The presence of the nitrogen atom in the methanamine group could potentially allow for hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The chlorine atom on the phenyl ring could be substituted with other groups in a nucleophilic aromatic substitution reaction. The cyclopropyl ring could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and cyclopropyl rings, the chlorine atom, and the methyl group. The compound is likely to be a solid at room temperature, given that it’s a hydrochloride salt .

Scientific Research Applications

Improved Industrial Synthesis Methods

A novel industrial synthesis method has been developed for antidepressant sertraline hydrochloride, showcasing an advantageous approach over previously reported processes. This method utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, highlighting a stable and environmentally friendly pathway to achieve high purity pharmaceutical ingredients (Krisztina Vukics et al., 2002).

Chemical Synthesis and Reaction Studies

Research on cyclopropenone oximes has led to the preparation of various cyclopropenone oxime hydrochlorides with significant yields. These compounds have shown to react with alkyl and aryl isocyanates, producing 1:2 addition products like 4,6-diazaspiro[2.3]hexenones, demonstrating their potential in creating new chemical entities with moderate yields (H. Yoshida et al., 1988).

Synthesis of Ketamine Derivatives

In the realm of anesthetic agents, research on the synthesis of ketamine derivatives has shown the ability to create new compounds through Mannich reactions. This includes the development of novel derivatives that may have therapeutic applications, expanding the potential of ketamine in medical science (Syed Muzzammil Masaud et al., 2022).

Chemical Process Improvement

The synthesis of (4-Chlorophenyl)(cyclopropyl) methanone O-(4-nitrobenzyl)oxime, an intermediate of flucycloxuron, has been improved through a "one-pot" reaction. This process simplification and yield increase highlight the chemical's importance in the efficient production of insecticides (Gao Xue-yan, 2011).

Future Directions

The study of this compound could potentially provide interesting insights into the properties and reactivity of phenyl and cyclopropyl compounds. Future research could also explore the potential biological activity of this compound .

properties

IUPAC Name

(4-chlorophenyl)-(2-methylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c1-7-6-10(7)11(13)8-2-4-9(12)5-3-8;/h2-5,7,10-11H,6,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRIHGOVBFWJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride

CAS RN

1354954-63-4
Record name (4-chlorophenyl)(2-methylcyclopropyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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